Alpidem

Descripción

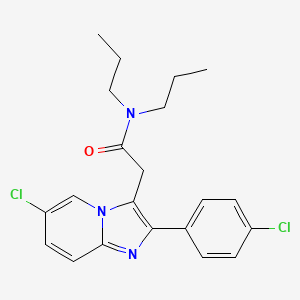

Structure

3D Structure

Propiedades

IUPAC Name |

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTIDHTUMYMPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049046 | |

| Record name | Alpidem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82626-01-5 | |

| Record name | Alpidem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82626-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpidem [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082626015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpidem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82626-01-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPIDEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I93SC245QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the GABA-A Receptor Subtype Selectivity Profiling of Alpidem

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GABA-A receptor subtype selectivity profiling of Alpidem, an imidazopyridine anxiolytic. The document details its binding affinity and functional modulation at various GABA-A receptor subunit combinations, outlines the key experimental protocols for such characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and GABA-A Receptor Subtypes

This compound is a non-benzodiazepine anxiolytic that exerts its therapeutic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike classical benzodiazepines, this compound exhibits a degree of selectivity for different GABA-A receptor subtypes, which are pentameric ligand-gated ion channels composed of various subunit combinations (e.g., α, β, γ). The specific subunit composition of the receptor determines its pharmacological properties. This compound, an imidazopyridine analogue of zolpidem, was developed as an anxiolytic, whereas zolpidem is primarily a hypnotic[1]. Both are positive allosteric modulators of the GABA-A receptor[1]. This selectivity profile is believed to contribute to its specific anxiolytic effects with a potentially reduced side-effect profile compared to non-selective benzodiazepines.

Quantitative Data on this compound's GABA-A Receptor Subtype Selectivity

The following tables summarize the available quantitative data on this compound's binding affinity and functional efficacy at various GABA-A receptor subtypes. It is important to note that a complete quantitative profile across all possible subunit combinations is not extensively available in the public domain.

Table 1: Binding Affinity of this compound at Select GABA-A Receptor Subtypes

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Source |

| ω₁ (likely α1-containing) | [³H]this compound | 1.5 | Rat Cerebral Cortex | (Referenced Text) |

| ω₁ (likely α1-containing) | [³H]this compound | 1.67 | Human Brain | (Referenced Text) |

| ω₃ | [³H]this compound | 0.33 | Human Brain | (Referenced Text) |

Note: The ω (omega) nomenclature is an older classification system for benzodiazepine binding sites. ω₁ receptors are generally considered to be α1-containing GABA-A receptors.

Table 2: Functional Efficacy of this compound at Select GABA-A Receptor Subtypes

| Receptor Subtype | This compound Concentration | Effect | Experimental System | Source |

| α1β2γ3 | High Concentrations | Potentiation of GABA-induced current | Xenopus laevis oocytes | (Referenced Text) |

| α1β2γ2 | 10 µM | ~40% potentiation above GABA control | Xenopus laevis oocytes | (Referenced Text) |

Experimental Protocols

The characterization of this compound's GABA-A receptor subtype selectivity involves two primary experimental approaches: radioligand binding assays to determine binding affinity and electrophysiological recordings to assess functional modulation.

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for specific GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells transiently or stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Cell culture reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand with known affinity for the benzodiazepine binding site (e.g., [³H]Flunitrazepam or [³H]Ro15-1788).

-

Unlabeled this compound.

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled benzodiazepine like Diazepam).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Cell Culture and Transfection: Culture and transfect HEK293 cells with the cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

-

Membrane Preparation:

-

Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.1-0.5 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kₑ, and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled this compound.

-

For non-specific binding, add a saturating concentration of a non-radiolabeled competitor.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

This protocol describes the use of TEVC on Xenopus laevis oocytes to measure the functional modulation of GABA-A receptors by this compound.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for the desired GABA-A receptor subunits.

-

Microinjection setup.

-

TEVC setup (amplifier, headstages, microelectrodes, perfusion system).

-

Recording solution (e.g., ND96).

-

GABA solutions at various concentrations.

-

This compound solutions at various concentrations.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Microinject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

-

GABA Application and this compound Modulation:

-

Apply a low concentration of GABA (typically the EC₅-EC₂₀) to elicit a baseline inward current.

-

Once a stable baseline is achieved, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-induced current by this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA response by this compound.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in GABA-A receptor signaling and experimental workflows.

Caption: GABA-A receptor signaling pathway.

References

Alpidem's Interaction with Neurosteroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpidem, an anxiolytic imidazopyridine derivative, exerts its effects not only through direct modulation of the GABA-A receptor but also by influencing the synthesis of endogenous neurosteroids. This technical guide provides an in-depth overview of the core mechanisms underlying this compound's interaction with neurosteroidogenesis. While direct quantitative data on this compound's dose-dependent effects on neurosteroid levels are limited in publicly available literature, this document synthesizes findings from related compounds and outlines the established signaling pathways and experimental methodologies to facilitate further research in this area. The guide details the role of the translocator protein (18kDa), the key molecular target for this compound in the stimulation of neurosteroid synthesis, and the subsequent allosteric modulation of the GABA-A receptor by newly synthesized neurosteroids such as allopregnanolone.

Introduction

This compound is a non-benzodiazepine anxiolytic that exhibits a pharmacological profile distinct from classical benzodiazepines[1][2]. Its mechanism of action is multifaceted, involving both direct interaction with the GABA-A receptor and an indirect pathway that stimulates the production of neurosteroids[3]. Neurosteroids, such as pregnenolone and its metabolite allopregnanolone, are potent endogenous modulators of neuronal excitability, primarily through their interaction with the GABA-A receptor[4][5]. This guide focuses on the latter, indirect mechanism of this compound's action, providing a technical framework for understanding and investigating its role in neurosteroidogenesis.

Signaling Pathway of this compound-Induced Neurosteroidogenesis

This compound's influence on neurosteroid synthesis is initiated by its binding to the Translocator Protein (TSPO), an 18kDa protein located on the outer mitochondrial membrane. This interaction facilitates the translocation of cholesterol, the precursor for all steroids, from the outer to the inner mitochondrial membrane. This transport is the rate-limiting step in steroidogenesis. Once inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc). Pregnenolone then serves as a precursor for the synthesis of other neurosteroids, including progesterone and subsequently allopregnanolone, in the endoplasmic reticulum. Allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor, enhances the inhibitory effects of GABA, contributing to the anxiolytic properties of this compound.

References

- 1. Upregulation of neurosteroid biosynthesis as a pharmacological strategy to improve behavioral deficits in a putative mouse model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel anxiolytic drug. A double-blind, placebo-controlled study in anxious outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Alpidem's Modulation of Neuronal Firing Rates: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpidem, an anxiolytic imidazopyridine derivative, exerts its pharmacological effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides a comprehensive technical overview of the effects of this compound on neuronal firing rates, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While clinical development of this compound was discontinued due to hepatotoxicity, the study of its mechanism of action remains valuable for understanding GABA-A receptor pharmacology and the development of novel therapeutics targeting this system.

Introduction

This compound is a non-benzodiazepine anxiolytic that demonstrates a high affinity for the ω1 (BZ1) subtype of the GABA-A receptor.[1][2] Its mechanism of action is similar to that of other imidazopyridines, such as zolpidem, involving the enhancement of GABAergic inhibition.[3] This potentiation of GABA's inhibitory effects leads to a decrease in neuronal excitability and firing rates in various brain regions. This whitepaper synthesizes the available preclinical data on this compound's effects on neuronal activity, providing a detailed guide for researchers in neuropharmacology and drug development.

Mechanism of Action: GABA-A Receptor Modulation

This compound acts as a positive allosteric modulator of GABA-A receptors. This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA when it binds to the receptor.[3][4] The binding of this compound increases the affinity of GABA for its receptor, leading to a more frequent opening of the receptor's intrinsic chloride (Cl⁻) channel. The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it more difficult for the neuron to reach the threshold for firing an action potential. This ultimately results in a decrease in the neuron's firing rate.

The following diagram illustrates the signaling pathway of this compound's action on a neuron:

Quantitative Effects on Neuronal Firing Rates

Electrophysiological studies have provided quantitative data on the inhibitory effects of this compound on neuronal firing rates. The most comprehensive data comes from studies on the substantia nigra pars reticulata (SNR), a brain region with a high density of GABA-A receptors.

Substantia Nigra Pars Reticulata (SNR)

In vivo single-unit extracellular recordings in anesthetized rats have demonstrated that intravenous administration of this compound produces a dose-dependent inhibition of the spontaneous firing rate of SNR neurons.

| Drug | Dose Range (mg/kg, i.v.) | Effect on SNR Firing Rate | ID₅₀ (mg/kg) | Reference |

| This compound | 0.03 - 8.0 | Dose-dependent inhibition | 0.821 | Mereu et al., 1991 |

| Zolpidem | 0.03 - 8.0 | Dose-dependent inhibition | 0.076 | Mereu et al., 1991 |

| Diazepam | 0.03 - 8.0 | Dose-dependent inhibition | 0.492 | Mereu et al., 1991 |

Cortical and Hippocampal Neurons (Comparative Data)

While direct quantitative data for this compound's effect on cortical and hippocampal neuronal firing is limited, studies on the structurally and mechanistically similar compound, zolpidem, provide valuable insights. These studies consistently show an inhibitory effect on neuronal activity in these regions.

| Drug | Brain Region | Experimental Model | Effect on Neuronal Activity | Reference |

| Zolpidem | Neocortex | Organotypic slice cultures (mice) | Reduced high-frequency action potential firing | Neumann et al., 2019 |

| Zolpidem | Hippocampus (CA1) | Freely behaving mice | Suppressed CA1 calcium signaling (indicative of reduced firing) | Cox et al., 2014 |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound on neuronal firing rates.

In Vivo Single-Unit Electrophysiology in the Substantia Nigra Pars Reticulata

This protocol is based on the methodology described by Mereu and colleagues (1991).

Key Methodological Details:

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Chloral hydrate.

-

Stereotaxic Coordinates for SNR: Anteroposterior: -5.3 mm from bregma; Lateral: 2.2 mm from midline; Ventral: -7.8 mm from the cortical surface.

-

Recording Electrodes: Glass micropipettes filled with 2 M NaCl saturated with Pontamine sky blue.

-

Drug Administration: Drugs were dissolved in a vehicle and administered intravenously.

-

Data Acquisition: Neuronal activity was amplified, filtered, and displayed on an oscilloscope. Firing rates were integrated over 10-second intervals.

Logical Relationships and Interpretations

The inhibitory effect of this compound on neuronal firing is a direct consequence of its interaction with the GABA-A receptor. The following diagram illustrates the logical flow from drug administration to the observed physiological effect.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduction of reticulata neuronal activity by zolpidem and this compound, two imidazopyridines with high affinity for type I benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

Synthesis of Alpidem Metabolites: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide outlines the synthesis of Alpidem metabolites, crucial for advancing research into its pharmacological and toxicological profiles. This compound, an imidazopyridine anxiolytic, undergoes extensive metabolism in vivo, leading to several derivatives that may contribute to its therapeutic effects and toxicity.

This document provides a comprehensive overview of the known metabolic pathways of this compound and presents detailed, plausible synthetic routes for its primary metabolites. The information is structured to facilitate the replication of these syntheses in a laboratory setting, complete with quantitative data and experimental protocols.

This compound Metabolism Overview

This compound is primarily metabolized in the body through three main pathways:

-

Aromatic hydroxylation: This occurs on the imidazopyridine ring system, predominantly at the 7- and 8-positions. This process is believed to proceed via an epoxide intermediate, which can then be converted to the corresponding hydroxylated metabolites or form glutathione adducts.

-

N-dealkylation: One or both of the propyl groups on the acetamide side chain can be removed.

-

Aliphatic oxidation: The propyl side chains can also be oxidized to form alcohol derivatives.

These metabolic transformations result in a number of metabolites, some of which have been reported to be pharmacologically active and capable of crossing the blood-brain barrier.[1] The synthesis of these metabolites is essential for studying their individual pharmacological properties, for use as analytical standards in pharmacokinetic and toxicological studies, and for investigating the mechanisms underlying this compound's hepatotoxicity.

Synthetic Pathways and Experimental Protocols

This section details the proposed synthetic strategies for the key metabolites of this compound. The syntheses are designed to be practical and adaptable for a standard organic chemistry laboratory.

Synthesis of Hydroxylated this compound Metabolites (7-hydroxy and 8-hydroxy-Alpidem)

Direct selective hydroxylation of the imidazo[1,2-a]pyridine core of this compound is challenging. A practical approach involves the synthesis of the hydroxylated imidazopyridine scaffold first, followed by the addition of the acetamide side chain.

Experimental Workflow:

Caption: Synthetic workflow for 7/8-hydroxy-Alpidem.

Detailed Protocol:

Step 1: Synthesis of 7- and 8-hydroxy-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

-

Nitration of 2-amino-5-chloropyridine: To a cooled (0 °C) solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid. Stir at room temperature for 4 hours. Pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution to precipitate the nitro derivative. Filter and dry the product.

-

Reduction of the nitro group: Suspend the nitro derivative in ethanol and add iron powder and concentrated hydrochloric acid. Reflux the mixture for 6 hours. Cool, filter, and neutralize the filtrate to obtain the amino derivative.

-

Diazotization and Hydroxylation: Dissolve the amino derivative in dilute sulfuric acid and cool to 0 °C. Add a solution of sodium nitrite dropwise. After stirring for 30 minutes, heat the solution to 80 °C to induce hydroxylation. Cool and extract the hydroxylated pyridine with ethyl acetate.

-

Cyclization: Dissolve the hydroxylated pyridine and 2-bromo-1-(4-chlorophenyl)ethanone in ethanol and reflux for 12 hours. Cool the reaction mixture and collect the precipitated product, which will be a mixture of 7- and 8-hydroxy-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. The isomers can be separated by column chromatography.

Step 2: Addition of the Acetamide Side Chain

-

Alkylation: To a solution of the separated hydroxy-imidazopyridine isomer in DMF, add sodium hydride at 0 °C. After stirring for 30 minutes, add ethyl bromoacetate and stir at room temperature for 12 hours. Quench the reaction with water and extract the product with ethyl acetate.

-

Hydrolysis: Dissolve the ester in a mixture of THF and water, and add lithium hydroxide. Stir at room temperature for 4 hours. Acidify the reaction mixture with dilute HCl and extract the carboxylic acid with ethyl acetate.

-

Amidation: To a solution of the carboxylic acid in dichloromethane, add dipropylamine, HATU, and DIPEA. Stir at room temperature for 12 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the final hydroxylated this compound metabolite.

Synthesis of N-despropyl and N,N-didespropyl-Alpidem

The N-dealkylated metabolites can be synthesized from this compound via a Polonovski-type reaction or by direct synthesis from the appropriate dealkylated amine.

Experimental Workflow:

Caption: Synthetic workflows for N-dealkylated this compound metabolites.

Detailed Protocol (Route A):

-

N-oxidation: Dissolve this compound in dichloromethane and cool to 0 °C. Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise and stir for 2 hours. Wash the reaction mixture with saturated sodium bicarbonate solution.

-

Polonovski Reaction and Hydrolysis: To the crude N-oxide in dichloromethane at 0 °C, add trifluoroacetic anhydride. Stir for 1 hour, then add water and stir for an additional 2 hours. Neutralize the reaction with sodium bicarbonate and extract the product with dichloromethane. Purify by column chromatography to obtain N-despropyl-Alpidem.

Synthesis of this compound Side-Chain Alcohol Metabolite

Oxidation of the terminal methyl group of one of the propyl chains can be achieved using a biomimetic oxidation system.

Experimental Workflow:

Caption: Synthetic workflow for the this compound side-chain alcohol metabolite.

Detailed Protocol:

-

Biomimetic Oxidation: To a solution of this compound in a mixture of acetonitrile and water, add an iron(III)-porphyrin catalyst (e.g., Fe(TPP)Cl). Add an oxidant such as iodosylbenzene or hydrogen peroxide slowly at room temperature. Stir for 24 hours. Quench the reaction with a solution of sodium sulfite. Extract the product with ethyl acetate and purify by column chromatography to yield the hydroxylated product.

Quantitative Data Summary

| Metabolite | Synthetic Yield (%) | Purity (%) (HPLC) | 1H NMR (δ, ppm) | MS (m/z) [M+H]+ |

| 7-hydroxy-Alpidem | 15-25 (overall) | >95 | Characteristic aromatic signals shifted | 420.1 |

| 8-hydroxy-Alpidem | 15-25 (overall) | >95 | Characteristic aromatic signals shifted | 420.1 |

| N-despropyl-Alpidem | 40-50 | >98 | Absence of one set of propyl signals | 362.1 |

| N,N-didespropyl-Alpidem | 35-45 | >98 | Absence of all propyl signals | 320.1 |

| Hydroxypropyl-Alpidem | 20-30 | >95 | New signals for CH-OH group | 420.1 |

Note: Specific NMR shifts will depend on the exact isomer and solvent used. The provided data are expected values.

Biological Activity and Signaling Pathway

This compound and its active metabolites are positive allosteric modulators of the GABA-A receptor, primarily acting at the benzodiazepine binding site.[1][2] Their anxiolytic effects are mediated by enhancing the inhibitory effect of GABA, leading to neuronal hyperpolarization.

Caption: Putative signaling pathway for active this compound metabolites.

This guide provides a foundational framework for the synthesis and study of this compound metabolites. The successful synthesis of these compounds will enable researchers to conduct more detailed investigations into the pharmacology and toxicology of this compound, ultimately contributing to a better understanding of its clinical profile.

References

Methodological & Application

Application Notes and Protocols: Alpidem In Vitro Assays for GABA-A Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpidem is an anxiolytic compound belonging to the imidazopyridine class, which exerts its pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike classical benzodiazepines, this compound exhibits a degree of subtype selectivity, primarily targeting α1-containing GABA-A receptor isoforms.[1][2] This document provides detailed application notes and protocols for in vitro assays designed to characterize the interaction of this compound and similar compounds with GABA-A receptors. The provided methodologies cover radioligand binding assays to determine binding affinity and electrophysiological techniques to assess functional modulation.

Data Presentation

The following tables summarize the quantitative data for this compound and the structurally related compound Zolpidem, providing insights into their binding affinities and functional potencies at various GABA-A receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound and Zolpidem for GABA-A Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| This compound | α1β3γ2 | ~25 | Human | [2] |

| This compound | α2β3γ2 | - | - | - |

| This compound | α3β3γ2 | - | - | - |

| This compound | α5β3γ2 | >10,000 | Human | |

| Zolpidem | α1β3γ2 | 41 | Human | |

| Zolpidem | α2β2γ2 | 765 | Human | |

| Zolpidem | α3β1γ2 | 2149.5 | Human | |

| Zolpidem | α5β1γ2 | >10,000 | Human |

Table 2: Functional Potency (EC50) of Zolpidem for Potentiation of GABA-Induced Currents

| Compound | Receptor Subtype | EC50 (nM) | Experimental System | Reference |

| Zolpidem | α1β2γ2s | 37 (at 16°C) | Recombinant human receptors | |

| Zolpidem | α3β2γ2s | 560 (at 16°C) | Recombinant human receptors | |

| Zolpidem | α1 subunit-containing | ~100 | - | |

| Zolpidem | α2/α3 subunit-containing | ~500-800 | - |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for the benzodiazepine binding site on the GABA-A receptor using a radiolabeled ligand (e.g., [³H]flunitrazepam).

Materials:

-

Biological Material: Rat brain tissue or cell lines expressing specific recombinant GABA-A receptor subtypes.

-

Radioligand: [³H]flunitrazepam.

-

Test Compound: this compound.

-

Non-specific Binding Control: Diazepam or another high-affinity benzodiazepine.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Equipment:

-

Homogenizer.

-

Centrifuge.

-

Scintillation counter.

-

Glass fiber filters.

-

Filtration manifold.

-

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, excess non-labeled competitor (e.g., 10 µM Diazepam), and membrane preparation.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (this compound), and membrane preparation.

-

-

Incubate the plate at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for measuring the modulatory effect of this compound on GABA-activated currents in cells expressing GABA-A receptors.

Materials:

-

Cells: HEK293 cells or neurons expressing the desired GABA-A receptor subtypes.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).

-

-

Agonist: GABA.

-

Test Compound: this compound.

-

Equipment:

-

Inverted microscope.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Perfusion system.

-

Borosilicate glass capillaries for patch pipettes.

-

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

-

Whole-Cell Recording:

-

Approach a selected cell with the patch pipette while applying slight positive pressure.

-

Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell membrane potential at -60 mV.

-

-

Drug Application and Data Acquisition:

-

Apply a brief pulse of a low concentration of GABA (e.g., EC10-EC20) to elicit a control current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-induced current in the presence of this compound.

-

Wash the cell with external solution between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.

-

Calculate the percentage potentiation for each concentration of this compound.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation).

-

Mandatory Visualizations

References

Application Notes and Protocols for Patch-Clamp Studies of Alpidem on Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of Alpidem, a non-benzodiazepine anxiolytic of the imidazopyridine class, on cultured neurons. The information is intended to guide researchers in designing and executing patch-clamp experiments to investigate the modulatory effects of this compound on GABA-A receptors.

Introduction

This compound is an anxiolytic drug that acts as a positive allosteric modulator of the GABA-A receptor, showing a degree of selectivity for the α1 subunit. Its mechanism of action involves enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability. Patch-clamp electrophysiology is a critical technique for characterizing the interaction of this compound with GABA-A receptors at the single-channel and whole-cell level in cultured neurons.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from comparative electrophysiological and pharmacological studies.

| Parameter | Drug | Value | Preparation | Reference |

| ID50 (inhibition of firing) | This compound | 0.821 mg/kg, i.v. | Substantia nigra pars reticulata neurons (in vivo) | [1] |

| ID50 (inhibition of firing) | Zolpidem | 0.076 mg/kg, i.v. | Substantia nigra pars reticulata neurons (in vivo) | [1] |

| ID50 (inhibition of firing) | Diazepam | 0.492 mg/kg, i.v. | Substantia nigra pars reticulata neurons (in vivo) | [1] |

Signaling Pathway of this compound at the GABA-A Receptor

The following diagram illustrates the mechanism of action of this compound at the GABA-A receptor, leading to neuronal inhibition.

Caption: this compound enhances GABA-A receptor function, increasing chloride influx and causing neuronal hyperpolarization.

Experimental Protocols

The following protocols provide a detailed methodology for conducting whole-cell patch-clamp recordings to study the effects of this compound on GABA-evoked currents in cultured neurons. These are generalized protocols and may require optimization based on the specific neuronal type and experimental conditions.

Protocol 1: Preparation of Cultured Neurons

-

Cell Culture:

-

Culture primary hippocampal or cortical neurons on poly-D-lysine-coated glass coverslips.

-

Maintain cultures in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) in a humidified incubator at 37°C and 5% CO2.

-

Allow neurons to mature for 10-14 days in vitro before recording.

-

Protocol 2: Whole-Cell Voltage-Clamp Recordings of GABA-Evoked Currents

-

Solutions and Reagents:

-

External Solution (Artificial Cerebrospinal Fluid - ACSF), in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Equilibrate by bubbling with 95% O₂ / 5% CO₂.

-

Internal (Pipette) Solution, in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.3 with CsOH. The high chloride concentration allows for the measurement of inward currents at negative holding potentials.

-

Pharmacological Agents:

-

GABA stock solution (e.g., 10 mM in water), diluted to a final working concentration (e.g., 1-10 µM).

-

This compound stock solution (e.g., 10 mM in DMSO), diluted to final working concentrations (e.g., 10 nM - 10 µM).

-

Bicuculline (GABA-A receptor antagonist, e.g., 10 µM) for control experiments to confirm the recorded currents are mediated by GABA-A receptors.

-

-

-

Recording Procedure:

-

Transfer a coverslip with cultured neurons to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated ACSF (1.5-2 mL/min).

-

Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Approach a healthy-looking neuron under visual guidance (e.g., differential interference contrast optics).

-

Apply positive pressure to the pipette as it approaches the cell to keep the tip clean.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (Giga-seal, >1 GΩ).

-

After achieving a stable Giga-seal, apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.

-

Switch to voltage-clamp mode and hold the neuron at a membrane potential of -60 mV.

-

Allow the cell to stabilize for 5-10 minutes before starting the experiment.

-

-

Data Acquisition:

-

Apply GABA to the neuron using a fast perfusion system or a puffer pipette to evoke a baseline GABAergic current.

-

After establishing a stable baseline response to GABA, co-apply this compound with GABA to determine its modulatory effect on the current amplitude, activation, and deactivation kinetics.

-

Apply a range of this compound concentrations to generate a dose-response curve.

-

At the end of the experiment, apply bicuculline to confirm that the recorded currents are mediated by GABA-A receptors.

-

Record currents using an appropriate patch-clamp amplifier and digitize the data for offline analysis.

-

Experimental Workflow

The following diagram outlines the key steps in a patch-clamp experiment designed to study the effects of this compound on cultured neurons.

Caption: A typical workflow for a patch-clamp experiment to study this compound's effects on cultured neurons.

References

Formulation of Alpidem for In Vivo Administration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the formulation of Alpidem, a non-benzodiazepine anxiolytic, for in vivo administration in preclinical research settings. This compound is a lipophilic compound with poor aqueous solubility, necessitating specific formulation strategies for effective oral and intravenous delivery. This document outlines methods for preparing a stable suspension for oral gavage and a clear solution for intravenous injection, intended for use in rodent models. Additionally, it summarizes key pharmacokinetic parameters and illustrates the compound's mechanism of action.

Physicochemical and Pharmacokinetic Properties of this compound

This compound's formulation is dictated by its inherent properties. A summary of these characteristics is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃Cl₂N₃O | [1] |

| Molecular Weight | 404.34 g/mol | [1] |

| Water Solubility | 0.02 mg/mL | N/A |

| Administration Routes (preclinical) | Oral (p.o.), Intravenous (i.v.) | [2] |

| Bioavailability (oral, rat) | ~13% (high first-pass effect) | [2] |

| Protein Binding | High | N/A |

| Metabolism | Extensive | N/A |

| Pharmacokinetic Parameters in Rats (3 mg/kg dose) | ||

| Parameter | Intravenous (i.v.) | Oral (p.o.) |

| Volume of Distribution (Vd) | 5 L/kg | Not Reported |

| Clearance (Cl) | 2.2 L/h/kg | Not Reported |

| Terminal Half-life (t½β) | 1.2 - 1.7 h | Not Reported |

| Brain to Plasma Ratio | 2.5 to 4 | 2.5 to 4 |

Table 1: Summary of this compound's physicochemical and pharmacokinetic properties.[2]

Experimental Protocols

Formulation for Oral Administration (Suspension)

For oral administration in rodents, a common and effective method for poorly water-soluble compounds is the preparation of a homogenous suspension. A vehicle containing methylcellulose and a surfactant like Tween 80 is often employed to ensure uniform particle distribution and prevent aggregation.

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose solution in sterile water

-

0.2% (v/v) Tween 80 (Polysorbate 80)

-

Sterile water for injection

-

Glass mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Calibrated oral gavage needles

Protocol:

-

Vehicle Preparation:

-

To prepare a 0.5% methylcellulose solution, gradually add 0.5 g of methylcellulose powder to 100 mL of sterile water while continuously stirring with a magnetic stirrer. Gentle heating may aid in dissolution, but the solution should be cooled to room temperature before use.

-

Add 0.2 mL of Tween 80 to the methylcellulose solution and mix thoroughly.

-

-

This compound Suspension Preparation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg for mice) and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation and administration.

-

Weigh the this compound powder accurately.

-

Triturate the this compound powder in a glass mortar with a small volume of the vehicle to create a smooth paste. This step is crucial to break down any clumps and facilitate uniform suspension.

-

Gradually add the remaining vehicle to the paste while continuously mixing.

-

Transfer the suspension to a sterile beaker and stir continuously with a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.

-

-

Administration:

-

Administer the suspension to the animals using a calibrated oral gavage needle. The volume should be appropriate for the animal's weight (e.g., 10 mL/kg for mice).

-

Continuously stir the suspension during the dosing procedure to maintain uniformity.

-

Formulation for Intravenous Administration (Solution)

Due to this compound's lipophilicity, a co-solvent system is necessary for intravenous administration to ensure complete solubilization and prevent precipitation in the bloodstream. A common vehicle for such compounds is a mixture of Dimethyl sulfoxide (DMSO) and Polyethylene glycol (PEG).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene glycol 400 (PEG 400), sterile, injectable grade

-

Sterile saline (0.9% NaCl)

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

Protocol:

-

Vehicle Preparation:

-

Prepare a co-solvent vehicle by mixing DMSO and PEG 400 in a desired ratio (e.g., 1:1 v/v). The final concentration of DMSO in the injected solution should be kept as low as possible.

-

-

This compound Solution Preparation:

-

Calculate the required amount of this compound for the desired dose (e.g., 3 mg/kg for rats).

-

Dissolve the weighed this compound powder in the DMSO/PEG 400 vehicle. Vortex thoroughly to ensure complete dissolution.

-

Slowly add sterile saline to the this compound solution to achieve the final desired concentration, while continuously observing for any signs of precipitation. The final volume of the organic co-solvents should be minimized. A common final vehicle composition for poorly soluble drugs might be 10% DMSO, 40% PEG 400, and 50% saline.

-

Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

-

-

Administration:

-

Administer the solution via slow intravenous injection into a suitable vein (e.g., tail vein in rodents). The injection volume should be appropriate for the animal's weight (e.g., 5 mL/kg for rats).

-

A vehicle-only control group should be included in the experiment to account for any effects of the co-solvents.

-

Mechanism of Action: Signaling Pathway

This compound exerts its anxiolytic effects primarily through its interaction with the GABA-A receptor, a ligand-gated ion channel. It acts as a positive allosteric modulator, enhancing the effect of the endogenous neurotransmitter GABA. This compound shows some selectivity for GABA-A receptors containing the α1 subunit. Additionally, this compound is a ligand for the translocator protein (TSPO), which may also contribute to its pharmacological profile.

Safety Precautions

-

This compound has been associated with hepatotoxicity in humans. Researchers should handle the compound with appropriate personal protective equipment.

-

When using DMSO as a solvent, be aware that it can facilitate the absorption of other substances through the skin.

-

All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized by the end-user for their specific experimental needs. The information provided is based on publicly available data and common laboratory practices.

References

Troubleshooting & Optimization

Technical Support Center: Alpidem Interference with Fluorescent Assay Readouts

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Alpidem in fluorescent assays. The following information is designed to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with our fluorescent assay readouts?

A1: Yes, this compound has intrinsic fluorescent properties and therefore can interfere with fluorescent assay readouts. Published data indicates that this compound exhibits fluorescence with an excitation wavelength of 255 nm and an emission wavelength of 423 nm[1]. This autofluorescence can lead to false-positive or skewed results in assays that utilize similar spectral regions.

Q2: What are the primary mechanisms of this compound interference in fluorescent assays?

A2: The primary mechanisms of interference from compounds like this compound are:

-

Autofluorescence: this compound itself can fluoresce when excited by the light source of a plate reader or microscope, adding to the total signal and potentially masking the true signal from your assay's fluorophore.

-

Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, leading to a decrease in the detected signal (a false-negative or underestimation of activity). This is also known as the inner filter effect.

-

Interaction with Assay Components: In cell-based assays, this compound's biological activity, primarily its interaction with GABA-A receptors and the translocator protein (TSPO), could indirectly affect cellular processes that might be linked to the fluorescent reporter[2].

Q3: Our assay uses a common fluorophore like FITC or Rhodamine. Is this compound likely to interfere?

Q4: How can we proactively minimize the risk of interference from this compound in our assays?

A4: Proactive measures include:

-

Assay Design: If possible, choose fluorophores with excitation and emission wavelengths that are spectrally distant from those of this compound. Red-shifted fluorophores are often a good choice to avoid autofluorescence from many small molecules[3].

-

Compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to the overall fluorescence signal.

-

Control Experiments: Always include appropriate controls in your experimental design, as detailed in the troubleshooting section.

Troubleshooting Guide

Issue 1: Higher than expected fluorescence signal in the presence of this compound.

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

-

Run a Compound-Only Control: Prepare wells containing this compound at the same concentrations used in your assay, but without the assay's fluorophore or biological components. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal in these wells confirms autofluorescence.

-

Perform a Spectral Scan: If your plate reader has the capability, perform a full excitation and emission scan of this compound in the assay buffer. This will reveal its complete spectral profile and help in selecting alternative fluorophores.

-

Background Subtraction: If the autofluorescence is moderate and consistent, you may be able to subtract the signal from the compound-only control wells from your experimental wells. However, be aware that this can reduce the dynamic range and signal-to-noise ratio of your assay.

Issue 2: Lower than expected fluorescence signal in the presence of this compound.

Possible Cause: Fluorescence quenching or inner filter effect.

Troubleshooting Steps:

-

Run a Quenching Control: Prepare wells containing your assay's fluorophore at a known concentration and add this compound at the same concentrations used in your experiment. A decrease in the fluorophore's signal in the presence of this compound indicates quenching.

-

Measure Absorbance Spectrum: Measure the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.

-

Adjust Assay Parameters: If quenching is observed, try reducing the concentration of this compound if experimentally feasible. Alternatively, using a brighter, more photostable fluorophore might help to overcome the quenching effect.

Quantitative Data Summary

The following table summarizes the known spectral properties of this compound.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| This compound | 255 | 423 | [1] |

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

-

Prepare this compound Solutions: Serially dilute this compound in your assay buffer to cover the range of concentrations used in your main experiment.

-

Plate Preparation: Add the this compound solutions to the wells of a microplate. Include wells with assay buffer only as a blank control.

-

Fluorescence Measurement: Read the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.

-

Data Analysis: Subtract the average fluorescence of the blank wells from the this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

-

Prepare Fluorophore and this compound Solutions: Prepare a solution of your assay's fluorophore in the assay buffer at a concentration that gives a robust signal. Prepare serial dilutions of this compound.

-

Plate Preparation: Add the fluorophore solution to the wells. Then, add the different concentrations of this compound to these wells. Include control wells with the fluorophore and assay buffer only.

-

Fluorescence Measurement: Read the plate at the appropriate excitation and emission wavelengths for your fluorophore.

-

Data Analysis: Compare the fluorescence intensity of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence suggests quenching.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's dual mechanism of action.

Caption: Troubleshooting workflow for this compound interference.

References

- 1. Determination of this compound, an imidazopyridine anxiolytic, and its metabolites by column-switching high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Alpidem Drug-Drug Interaction Potential: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and investigating the drug-drug interaction (DDI) potential of Alpidem. Given that this compound was withdrawn from the market due to hepatotoxicity, a thorough understanding of its metabolic profile is critical for any research involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

This compound undergoes extensive metabolism, primarily through hydroxylation, dealkylation, and conjugation[1]. While the specific human cytochrome P450 (CYP) isoforms responsible for its metabolism have not been fully elucidated in publicly available literature, studies in rat hepatocytes suggest the involvement of the CYP1A subfamily in its metabolic activation, particularly at high concentrations[2]. This activation is thought to lead to the formation of a reactive epoxide intermediate, which may contribute to the observed hepatotoxicity[3].

Q2: Is there evidence that this compound is a substrate for specific CYP450 enzymes?

Direct evidence from human studies is limited. However, the toxicity of this compound at high concentrations has been linked to metabolic activation by cytochrome P4501A in rat hepatocytes[2]. This suggests that this compound is likely a substrate for CYP1A enzymes, such as CYP1A2. For context, the structurally similar compound zolpidem is primarily metabolized by CYP3A4, with contributions from CYP2C9 and CYP1A2[4].

Q3: Does this compound have the potential to inhibit CYP450 enzymes?

Currently, there is no direct experimental data (e.g., IC50 or Ki values) available in the public domain to confirm or refute this compound's potential as a CYP450 inhibitor. Researchers should assume that such interactions are possible and conduct appropriate in vitro inhibition assays to assess this risk.

Q4: Is this compound known to induce CYP450 enzymes?

There is no publicly available information to suggest that this compound is an inducer of CYP450 enzymes. However, the absence of evidence does not confirm the absence of an effect. Standard in vitro induction assays are recommended to evaluate this potential.

Q5: What is the potential for this compound to interact with drug transporters like P-glycoprotein (P-gp)?

There is no specific data on whether this compound is a substrate or inhibitor of P-glycoprotein or other drug transporters. For the related compound zolpidem, studies have shown it is unlikely to cause clinically relevant interactions through P-gp mediated transport. However, these findings cannot be directly extrapolated to this compound.

Q6: My in vitro experiment suggests this compound is metabolized by a specific CYP isoform. What are the next steps?

If you have identified a specific CYP isoform involved in this compound metabolism, the next steps should include:

-

Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of the interaction.

-

Inhibition Studies: Assess whether this compound can inhibit the metabolism of other known substrates of that isoform.

-

Induction Studies: Evaluate if this compound can induce the expression of the identified CYP isoform.

Q7: I am observing unexpected toxicity in my cell-based assays with this compound. Could this be related to its metabolism?

Yes. Studies have shown that this compound's toxicity, particularly at higher concentrations, is linked to its metabolic activation by CYP1A enzymes into a reactive epoxide metabolite. This can lead to glutathione depletion and subsequent cellular damage. If your cell line expresses CYP1A enzymes, you may be observing metabolism-dependent toxicity.

Troubleshooting Experimental Issues

| Observed Issue | Potential Cause | Recommended Action |

| High variability in this compound metabolism rates between different lots of human liver microsomes. | Genetic polymorphism in CYP enzymes within the donor pool. | Use a pooled human liver microsome lot from a large number of donors to average out individual variability. If investigating a specific polymorphic enzyme, use microsomes from genotyped individuals. |

| No significant metabolism of this compound observed in a recombinant CYP enzyme system. | The selected CYP isoform is not involved in this compound's metabolism. This compound may be metabolized by a different CYP isoform or a non-CYP enzyme. | Screen a panel of major drug-metabolizing CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Consider using human liver microsomes which contain a full complement of CYP enzymes. |

| Discrepancy between in vitro inhibition data and in vivo observations. | Involvement of drug transporters, metabolism by extrahepatic tissues, or complex interactions not captured by simple in vitro models. | Investigate this compound's potential as a substrate or inhibitor of key drug transporters (e.g., P-gp, BCRP, OATPs). Consider more complex in vitro models like sandwich-cultured human hepatocytes. |

| Evidence of time-dependent inhibition in CYP inhibition assays. | Formation of a reactive metabolite that irreversibly binds to and inactivates the enzyme. | Conduct a dedicated time-dependent inhibition (TDI) assay to determine the kinetic parameters of inactivation (KI and kinact). |

Experimental Protocols

Protocol 1: CYP450 Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against major CYP450 isoforms using human liver microsomes.

1. Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Specific CYP450 probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

-

Specific CYP450 inhibitors as positive controls (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

-

Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system for metabolite quantification

2. Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound to cover a range of concentrations (e.g., 0.1 to 100 µM).

-

In a 96-well plate, pre-incubate HLMs, this compound (or positive control inhibitor or vehicle), and the specific probe substrate in incubation buffer at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (ensure the reaction is in the linear range).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: CYP450 Induction Assay in Cultured Human Hepatocytes

This protocol provides a general method to assess the potential of this compound to induce the expression of major CYP450 enzymes.

1. Materials:

-

Cryopreserved or fresh plateable human hepatocytes from at least three donors

-

Hepatocyte plating and culture medium

-

Extracellular matrix (e.g., collagen, Matrigel) coated culture plates

-

This compound

-

Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)

-

Negative control (vehicle, e.g., DMSO)

-

RNA extraction kit and reagents for qRT-PCR

-

CYP450 probe substrates for activity measurement

-

LC-MS/MS system

2. Procedure:

-

Thaw and plate human hepatocytes according to the supplier's protocol.

-

Allow cells to form a monolayer (typically 24-48 hours).

-

Treat the hepatocytes with various concentrations of this compound, positive controls, or vehicle control in fresh culture medium daily for 48-72 hours.

-

For mRNA analysis:

-

Lyse the cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene for normalization.

-

Calculate the fold induction of mRNA expression relative to the vehicle control.

-

-

For enzyme activity analysis:

-

Wash the cells and incubate with a cocktail of specific CYP450 probe substrates.

-

Collect the supernatant at various time points and analyze for metabolite formation using LC-MS/MS.

-

Calculate the enzyme activity and determine the fold induction relative to the vehicle control.

-

-

Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect) from the dose-response curve.

Visualizations

Caption: Proposed metabolic activation pathway of this compound leading to hepatotoxicity.

Caption: A general workflow for investigating the drug-drug interaction potential of a compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Toxicity of this compound, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Managing Preclinical Side Effects of Alpidem

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the side effects of Alpidem observed in preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anxiolytic compound belonging to the imidazopyridine class.[1] Its primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor, specifically acting on the benzodiazepine binding site. Additionally, this compound exhibits high affinity for the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[2]

Q2: What are the most significant side effects of this compound observed in preclinical studies?

The most critical side effect of this compound is hepatotoxicity, which ultimately led to its withdrawal from the market. Other reported side effects in preclinical models include sedation, motor impairment, and, at higher doses, potential for memory impairment. However, it was noted to have a more favorable profile regarding sedation and cognitive impairment compared to traditional benzodiazepines at therapeutic anxiolytic doses.

Q3: What is the proposed mechanism of this compound-induced hepatotoxicity?

Preclinical studies in rat hepatocytes suggest a dual mechanism for this compound's liver toxicity that is concentration-dependent:

-

Low Concentrations (25-50 µM): this compound accelerates calcium-induced mitochondrial permeability transition (MPT), leading to cell death that can be prevented by cyclosporin A, an MPT inhibitor.

-

High Concentrations (250-500 µM): At higher concentrations, this compound inhibits MPT but causes severe glutathione depletion through metabolic activation by cytochrome P4501A (CYP1A). This leads to necrotic cell death, which can be mitigated by the glutathione precursor, cystine. The biotransformation of this compound can produce a reactive epoxide intermediate that contributes to this toxicity.

Q4: Does this compound show a potential for tolerance and dependence in preclinical models?

Studies in mice have shown that, unlike diazepam, repeated treatment with this compound did not lead to the development of tolerance to its anticonvulsant effects. Furthermore, neither spontaneous nor flumazenil-induced withdrawal symptoms were observed after cessation of repeated this compound administration, suggesting a lower potential for physical dependence compared to benzodiazepines.

Troubleshooting Guide for Preclinical Experiments

Issue 1: Unexpectedly high levels of liver enzymes (ALT, AST) in test subjects.

-

Possible Cause: this compound-induced hepatotoxicity.

-

Troubleshooting Steps:

-

Dose Reduction: Evaluate if the administered dose is within the high-concentration range known to induce toxicity via metabolic activation. Consider a dose-response study to identify a therapeutic window with minimal liver impact.

-

Co-administration of Protective Agents:

-

For suspected high-concentration toxicity, consider co-administration with a glutathione precursor like N-acetylcysteine (a source of cystine) to counteract glutathione depletion.

-

For suspected low-concentration toxicity, investigate the potential protective effect of MPT inhibitors like cyclosporin A.

-

-

Monitor Mitochondrial Function: Assess mitochondrial membrane potential and cytochrome c release in liver tissue to determine the involvement of MPT.

-

Evaluate CYP1A Induction: If using a rodent model, assess the expression or activity of CYP1A enzymes to understand the metabolic contribution to toxicity.

-

Issue 2: Excessive sedation or motor impairment in animal models, confounding behavioral test results.

-

Possible Cause: The dose of this compound may be too high, leading to sedative effects that mask its anxiolytic properties.

-

Troubleshooting Steps:

-

Dose-Response Curve: Establish a detailed dose-response curve for both anxiolytic effects and motor impairment using tests like the elevated plus-maze and rotarod test, respectively. This will help in selecting a dose with a clear separation between these effects.

-

Comparison with Benzodiazepines: Benchmark the sedative effects of this compound against a standard benzodiazepine like diazepam to confirm its comparatively weaker sedative profile at anxiolytic-effective doses.

-

Timing of Behavioral Testing: this compound's pharmacokinetic profile should be considered. Conduct behavioral tests at the time of peak plasma concentration to maximize the anxiolytic effect while potentially minimizing prolonged sedation.

-

Issue 3: Lack of anxiolytic effect in a validated animal model.

-

Possible Cause:

-

The chosen animal model may not be sensitive to this compound's specific anxiolytic profile. This compound has shown efficacy in some models (e.g., punished drinking test) but not others (e.g., shock-induced fighting).

-

The dose may be suboptimal.

-

-

Troubleshooting Steps:

-

Model Selection: Utilize a battery of anxiety models to comprehensively characterize the anxiolytic profile of this compound.

-

Dose Optimization: Conduct a thorough dose-finding study to ensure an effective dose is being used for the selected model.

-

Route of Administration: Verify that the route of administration and formulation allow for adequate bioavailability.

-

Quantitative Data Summary

Table 1: Preclinical Hepatotoxicity of this compound in Rat Hepatocytes

| Concentration | Primary Mechanism of Toxicity | Key Biochemical Changes | Potential Interventions | Reference |

| 25-50 µM | Mitochondrial Permeability Transition (MPT) | Accelerated calcium-induced MPT | Cyclosporin A | |

| 250-500 µM | Metabolic Activation & Glutathione Depletion | Severe glutathione depletion, increased intracellular calcium | Cystine (glutathione precursor) |

Table 2: Comparative Preclinical Profile of this compound and Diazepam

| Parameter | This compound | Diazepam | Reference |

| Tolerance (Anticonvulsant Effect) | Not observed after 10 days of treatment | Tolerance developed (dose-response curve shifted 3-5 fold) | |

| Physical Dependence (Withdrawal) | No spontaneous or flumazenil-induced withdrawal | Spontaneous and flumazenil-induced withdrawal observed | |

| Sedation/Motor Impairment | Weaker; deficit in muscle strength at >20x anxiolytic dose | More pronounced sedative and muscle relaxant effects |

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Isolated Rat Hepatocytes

-

Hepatocyte Isolation: Isolate hepatocytes from adult male Wistar rats by collagenase perfusion.

-

Cell Culture: Plate the isolated hepatocytes on collagen-coated dishes and culture in an appropriate medium.

-

Treatment: Expose hepatocytes to varying concentrations of this compound (e.g., 25 µM, 50 µM, 250 µM, 500 µM) or vehicle control for a specified duration (e.g., 24 hours).

-

Viability Assessment: Measure cell viability using assays such as LDH release or MTT reduction.

-

Mitochondrial Permeability Transition (MPT) Assay:

-

Isolate mitochondria from treated and control hepatocytes.

-

Measure calcium-induced swelling spectrophotometrically at 540 nm. An increase in swelling indicates MPT.

-

-

Glutathione (GSH) Measurement:

-

Lyse the hepatocytes and measure total GSH levels using a commercially available kit, often based on the reaction with DTNB (Ellman's reagent).

-

-

CYP1A Activity:

-

Use a specific substrate for CYP1A (e.g., ethoxyresorufin) and measure the formation of the fluorescent product (resorufin) to determine enzyme activity.

-

Protocol 2: Evaluation of Motor Coordination using the Rotarod Test

-

Apparatus: A rotating rod with adjustable speed.

-

Subjects: Mice or rats.

-

Acclimation and Training:

-

Acclimate the animals to the testing room.

-